6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

DHFR inhibition structure-activity relationship antimalarial pharmacophore

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 64706-33-8) is the unsubstituted parent scaffold of the 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) chemotype — a class recognized as dihydrofolate reductase (DHFR) inhibitor pharmacophore. With molecular formula C₅H₁₁N₅ and molecular weight of 141.17 g/mol, it bears geminal dimethyl substitution at C-6 and two amino groups at C-2 and C-4, but critically lacks any substituent at the N1 position.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B13136408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCC1(N=C(NC(=N1)N)N)C
InChIInChI=1S/C5H11N5/c1-5(2)9-3(6)8-4(7)10-5/h1-2H3,(H5,6,7,8,9,10)
InChIKeyHVJCIXRGJVRSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Core DADHT Scaffold Identity and Procurement-Relevant Characteristics


6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 64706-33-8) is the unsubstituted parent scaffold of the 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) chemotype — a class recognized as dihydrofolate reductase (DHFR) inhibitor pharmacophore [1]. With molecular formula C₅H₁₁N₅ and molecular weight of 141.17 g/mol, it bears geminal dimethyl substitution at C-6 and two amino groups at C-2 and C-4, but critically lacks any substituent at the N1 position . This N1-unsubstituted status fundamentally distinguishes it from clinically studied analogs such as cycloguanil (N1-4-chlorophenyl; MW 251.72), WR99210 (N1-trichlorophenoxypropoxy; MW 394.68), and clociguanil (N1-3,4-dichlorobenzyloxy; MW 316.19), and defines its unique role as a versatile synthetic intermediate rather than a terminal bioactive molecule [2][3].

Why N1-Unsubstituted 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine Cannot Be Interchanged with N1-Aryl DADHT Analogs


Within the dihydrotriazine class, substitution at the N1 position is the dominant determinant of both DHFR binding affinity and antiparasitic potency. Established structure–activity relationship (SAR) evidence demonstrates that an aryl group at N1 is essential for antimalarial activity; removal or replacement of this moiety abolishes or drastically reduces DHFR inhibition [1][2]. Cycloguanil and WR99210 achieve nanomolar to sub-nanomolar IC₅₀ values against Plasmodium falciparum DHFR exclusively through their N1-aryl/aryloxy substituents, which occupy a hydrophobic pocket in the enzyme active site [3]. Consequently, the N1-unsubstituted parent compound cannot serve as a functional substitute for these bioactive derivatives in pharmacological studies. Conversely, for applications requiring a derivatizable scaffold — such as combinatorial library synthesis, SAR exploration, or prodrug design — the parent compound's free N1–H represents a strategic advantage that N1-substituted analogs cannot offer [4].

Quantitative Differentiation Evidence: 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine vs. N1-Substituted DADHT Analogs


N1 Substitution as Binary Switch for DHFR Binding Affinity — SAR Class-Level Evidence

SAR studies across the dihydrotriazine class consistently identify N1-aryl substitution as essential for DHFR binding. The parent compound (N1 = H) lacks the hydrophobic aryl moiety required to occupy the DHFR active-site pocket, and thus is predicted to exhibit negligible DHFR inhibitory activity compared to N1-aryl derivatives [1]. Cycloguanil (N1-4-chlorophenyl) achieves a Ki of 55.6 nM against human recombinant DHFR, while the most potent analog WR99210 (N1-trichlorophenoxypropoxy) reaches an IC₅₀ below 0.075 nM against P. falciparum DHFR — a >740-fold differential attributable entirely to N1 substitution [2][3]. No measurable DHFR inhibition has been reported for the N1-unsubstituted parent scaffold in any published enzyme assay.

DHFR inhibition structure-activity relationship antimalarial pharmacophore

Molecular Weight and Physicochemical Property Divergence from N1-Analogs — Cross-Study Comparison

The parent compound (C₅H₁₁N₅, MW 141.17) is substantially smaller than all major N1-substituted DADHT analogs. Its molecular weight is 44% lower than cycloguanil (C₁₁H₁₄ClN₅, MW 251.72), 55% lower than clociguanil (C₁₂H₁₅Cl₂N₅O, MW 316.19), and 64% lower than WR99210 (C₁₄H₁₈Cl₃N₅O₂, MW 394.68) [1]. Computed physicochemical parameters for the parent compound include density of 1.47 ± 0.1 g/cm³, boiling point of 255.8 ± 23.0 °C, and predicted pKa of 11.51 ± 0.40 . This low molecular weight and absence of halogen substituents confer distinct solubility and permeability profiles compared to the more lipophilic N1-aryl derivatives, which have XLogP values of 2.13 (cycloguanil) to >3 (WR99210).

physicochemical properties molecular weight drug-likeness

Synthetic Versatility: Free N1–H as a Derivatization Handle Absent in Bioactive Analogs

The unsubstituted N1 position of the parent compound provides a reactive site for alkylation, arylation, benzylation, or acyloxylation that is simply unavailable in pre-substituted analogs. Literature precedent demonstrates that N1-benzyl and N1-benzyloxy derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines can be synthesized directly from the parent scaffold and exhibit antimicrobial activity against S. aureus and mycobacteria [1]. By contrast, cycloguanil and WR99210 are terminal pharmacophores whose N1 substituents are integral to their activity and cannot be removed without abolishing function. This makes the parent compound a uniquely enabling intermediate for SAR exploration: a single procurement of the parent scaffold can yield dozens of N1-derivatized analogs, whereas each N1-substituted analog must be procured or synthesized individually [2].

synthetic intermediate medicinal chemistry library synthesis

Commercial Availability and Purity Profile — Vendor Datasheet Comparison

The parent compound is commercially available at 97% purity (CAS 64706-33-8, catalog number CM1071876) from specialty chemical suppliers . In contrast, cycloguanil and WR99210 are typically offered as research-grade biochemicals with purity specifications ranging from 95% to ≥98%, often at significantly higher cost per milligram due to their status as bioactive reference compounds [1]. The parent scaffold's lower molecular complexity translates to a simpler supply chain and generally lower procurement cost for bulk quantities, which is relevant for large-scale SAR programs. No melting point is reported for the parent compound in vendor databases, suggesting amorphous or variable crystalline character that may affect formulation .

procurement purity commercial availability

Resistance Profile Cross-Resistance Risk — Class-Level Inference from DHFR Mutant Data

Published data on dihydrotriazine DHFR inhibitors reveal that N1-substituted analogs exhibit differential susceptibility to DHFR active-site mutations. In P. falciparum lines bearing the quadruple mutant DHFR (57L/58R/61M/117T), cycloguanil's IC₅₀ rises dramatically to 320 nM (746-fold resistance index vs. wild-type), whereas WR99210 retains potency with an IC₅₀ of only 2.93 nM (44-fold resistance index) [1][2]. The parent compound, lacking N1-aryl engagement with the DHFR active site, is predicted to be insensitive to these clinically relevant mutations but also devoid of target engagement — a dual-edged profile that positions it exclusively as a scaffold for designing resistance-evading derivatives. Clociguanil (N1-benzyloxy) shows intermediate behavior with IC₅₀ = 56.44 nM against the quadruple mutant (2,565-fold resistance index) [1].

antifolate resistance DHFR mutation cross-resistance

Optimal Procurement and Application Scenarios for 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine Based on Quantitative Evidence


Medicinal Chemistry: DADHT Scaffold Library Synthesis via N1-Derivatization

The parent compound's free N1–H position makes it the optimal starting material for parallel synthesis of diverse N1-substituted dihydrotriazine libraries. As demonstrated by Ma et al. (2011), direct N1-benzylation or N1-benzyloxylation of the dihydrotriazine scaffold yields compounds with measurable antimicrobial activity [1]. Procurement of the parent scaffold (97% purity, CAS 64706-33-8) enables a single-step diversification strategy that is logistically simpler and more cost-effective than sourcing multiple individual N1-substituted analogs. This application leverages the compound's core differentiation: its N1-unsubstituted status, which all bioactive DADHT analogs (cycloguanil, WR99210, clociguanil) lack.

Fragment-Based Drug Discovery: Low-MW Starting Point for DHFR-Targeted Lead Generation

With a molecular weight of only 141.17 g/mol — substantially lower than cycloguanil (251.72), clociguanil (316.19), or WR99210 (394.68) — the parent compound occupies fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. The 2,4-diaminodihydrotriazine core provides a pre-organized hydrogen-bonding motif that can be elaborated with N1 substituents to progressively build affinity for DHFR or other targets. The compound's computed pKa (11.51) and low lipophilicity further support its use as a polar fragment starting point distinct from the more hydrophobic N1-aryl DADHT derivatives.

Agrochemical Discovery: Insecticidal Dihydrotriazine Scaffold Exploration

Patent literature (US 5,565,451 and related filings) establishes that 1-substituted-2,4-diamino-6,6-dialkyl-1,6-dihydro-1,3,5-triazines exhibit insecticidal activity against agricultural pests including tobacco budworm larvae [1]. The parent compound (6,6-dimethyl, N1-unsubstituted) serves as the logical synthetic entry point for generating patent-defined insecticidal analogs through N1-functionalization. Unlike antimalarial DHFR programs that require specific N1-aryl pharmacophores, agrochemical SAR may tolerate or benefit from alternative N1 substituents, making the unsubstituted scaffold a strategically flexible starting material for this application space.

Antifolate Resistance Tool Compound: Negative Control for DHFR Selectivity Profiling

Because established SAR evidence indicates that N1-aryl substitution is essential for DHFR binding and the parent compound lacks this substituent, it may serve as a chemically matched negative control in DHFR selectivity assays [1]. When profiling novel N1-substituted DADHT derivatives for target engagement, the parent scaffold provides a baseline that controls for non-DHFR-mediated effects attributable to the dihydrotriazine core itself. This application exploits the compound's predicted inactivity against DHFR — a characteristic that distinguishes it from all N1-substituted analogs that possess measurable enzyme inhibition.

Quote Request

Request a Quote for 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.